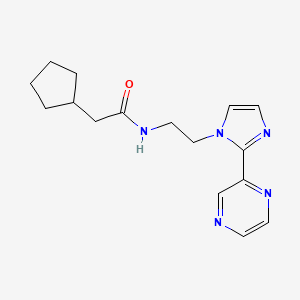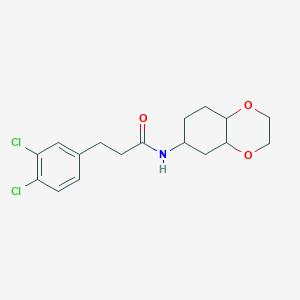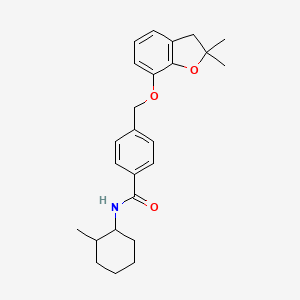![molecular formula C24H16ClFN4S2 B2901514 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 956393-87-6](/img/structure/B2901514.png)
1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C24H16ClFN4S2 and its molecular weight is 478.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with a similar thiazole scaffold have been found to act on a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The presence of a sulfonyl functionality and a C=N group in the compound suggests potential sites for interaction with target proteins .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including oxidative stress pathways, inflammatory pathways, and cell signaling pathways . The exact pathways affected would depend on the compound’s specific target and mode of action.
Pharmacokinetics
Thiazole derivatives are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted in the urine . The presence of a sulfonyl functionality and a C=N group in the compound may influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the compound’s specific target, mode of action, and biochemical pathways affected.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other drugs, the patient’s genetic makeup, and the state of the target cells or tissues .
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4S2/c25-17-8-12-19(13-9-17)31-23-21(16-4-2-1-3-5-16)29-24(32-23)30-22(27)20(14-28-30)15-6-10-18(26)11-7-15/h1-14H,27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTQGFNCYHXPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N)SC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2901432.png)
![3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2901434.png)

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B2901439.png)
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2901443.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901446.png)
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2901447.png)
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2901448.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-cyclohexylcarbamate](/img/structure/B2901450.png)
![3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde](/img/structure/B2901452.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)

